(4S)-4-(Hydroxymethyl)imidazolidin-2-one
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Overview
Description
(4S)-4-(Hydroxymethyl)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones It is characterized by the presence of a hydroxymethyl group attached to the fourth carbon of the imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(Hydroxymethyl)imidazolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of an appropriate imidazolidinone precursor with formaldehyde under basic conditions. The reaction typically proceeds via nucleophilic addition of the imidazolidinone to formaldehyde, followed by cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(Hydroxymethyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The imidazolidinone ring can be reduced to form a corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted imidazolidinones.
Scientific Research Applications
(4S)-4-(Hydroxymethyl)imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-4-(Hydroxymethyl)imidazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (4S,5R)-1,3-dibenzyl-4,5-bis(hydroxymethyl)imidazolidin-2-one
- (4S,5S)-4,5-Epoxyoctane
- (4S,5S)-4,5-bis(hydroxymethyl)imidazolidin-2-one
Uniqueness
(4S)-4-(Hydroxymethyl)imidazolidin-2-one is unique due to its specific stereochemistry and the presence of a hydroxymethyl group. This structural feature allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
(4S)-4-(hydroxymethyl)imidazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c7-2-3-1-5-4(8)6-3/h3,7H,1-2H2,(H2,5,6,8)/t3-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXWVZWFFCLGPU-VKHMYHEASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)N1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1817632-91-9 |
Source
|
Record name | (4S)-4-(hydroxymethyl)imidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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